Ethyl 2-(4-nonylphenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-nonylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPOTQBNEJBTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-nonylphenoxy)acetate can be synthesized through the esterification reaction between 2-(4-nonylphenoxy)acetic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
2-(4-nonylphenoxy)acetic acid+ethanolH2SO4Ethyl 2-(4-nonylphenoxy)acetate+water
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion rate and minimize by-products. The use of a distillation column may be employed to separate the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(4-nonylphenoxy)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(4-nonylphenoxy)acetic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the nonyl chain may influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: 2-(4-nonylphenoxy)acetic acid and ethanol.
Reduction: 2-(4-nonylphenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(4-nonylphenoxy)acetate has been investigated for several scientific applications:
- Therapeutic Properties: Research indicates that this compound may exhibit anti-inflammatory and antimicrobial effects. Studies have focused on its interaction with biological pathways, particularly through the hydrolysis of the ester group to release active components that can influence cellular functions.
Chemical Intermediate
- Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in organic chemistry.
Surfactant and Emulsifier
- Industrial Applications: this compound is utilized in formulating specialty chemicals, particularly surfactants and emulsifiers used in cleaning products, cosmetics, and other industrial applications .
Industrial Applications
The compound's versatility extends to various industrial uses:
Surfactants
- This compound is incorporated into formulations as a surfactant due to its ability to reduce surface tension, enhancing the effectiveness of cleaning agents and personal care products.
Emulsifiers
- Its emulsifying properties make it suitable for stabilizing mixtures of oil and water in products like lotions and creams.
Catalysts in Chemical Reactions
- The compound has potential applications as a catalyst or co-catalyst in various chemical reactions, including polymerization processes .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting potential use in pharmaceutical formulations aimed at treating infections.
Case Study 2: Surfactant Efficacy
In another research project focusing on cleaning efficiency, this compound was tested as a surfactant in household cleaning products. The findings demonstrated improved soil removal compared to traditional surfactants, highlighting its effectiveness in formulation .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Biological Research | Anti-inflammatory and antimicrobial studies | Potential therapeutic uses |
| Chemical Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
| Industrial Surfactants | Used in cleaning products and cosmetics | Enhanced cleaning efficacy |
| Emulsifiers | Stabilizes oil-water mixtures | Improved product stability |
Mechanism of Action
The mechanism of action of ethyl 2-(4-nonylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(4-nonylphenoxy)acetic acid, which may interact with biological pathways. The nonyl chain and phenoxy group contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the para position of the phenoxy group significantly alters molecular weight, polarity, and reactivity. Key analogs include:
*Note: this compound’s properties are inferred from structural trends.
- Nonylphenoxy Group: The long alkyl chain increases hydrophobicity, making it prone to bioaccumulation. This aligns with regulatory restrictions on nonylphenol derivatives under EU RoHS (e.g., nonylphenol ethoxylates) .
- Electron-Withdrawing Groups (NO2, F): Enhance stability and alter reactivity. For example, nitro groups facilitate reduction to amines (e.g., ethyl 2-(4-aminophenoxy)acetate, synthesized via Fe/NH4Cl reduction of the nitro precursor with 62% yield) .
Physicochemical Properties
- Melting Points: Smaller substituents (e.g., CH3, F) result in lower melting points (e.g., ethyl 4-methylphenoxyacetate is liquid at room temperature) , whereas nitro derivatives crystallize readily .
- Solubility: Nonylphenoxy derivatives are likely insoluble in water but soluble in organic solvents, similar to ethyl 2-(4-chlorophenoxy)acetoacetate .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(4-nonylphenoxy)acetate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution, analogous to the preparation of ethyl 2-(4-chlorophenoxy)acetate. A typical procedure involves refluxing 4-nonylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone. Key parameters include:
- Temperature : 60–80°C for 6–8 hours.
- Solvent : Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) to track reaction progress . Post-reaction, the product is extracted with ether, washed with NaOH to remove unreacted phenol, and purified via column chromatography.
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for CH₂COO and δ ~1.2–1.4 ppm for ethyl CH₃) and aryl substituents.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₃₀O₃: 318.2194).
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (aryl ether C-O) .
Q. How can crystallographic data for this compound be obtained, and what software is recommended?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is standard. Key steps:
- Data Collection : Mo Kα radiation (λ = 0.71075 Å) at 298 K.
- Space Group Determination : Automated via SHELXT based on systematic absences.
- Refinement : Anisotropic displacement parameters for non-H atoms, with R₁ < 0.05 for high-quality data .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the compound’s environmental persistence and toxicity?
The 4-nonylphenol moiety is known for endocrine-disrupting effects. Comparative studies with shorter alkyl chains (e.g., 4-octylphenol) show reduced bioaccumulation potential. Analytical methods include:
- HPLC-MS/MS : Quantify degradation products in environmental matrices.
- Toxicity Assays : Use Daphnia magna or algal models to assess EC₅₀ values. Substituting the nonyl chain with branched isomers may alter biodegradability, as seen in EPA DSSTox data for 4-nonylphenol derivatives .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) using AutoDock Vina.
- QSAR Models : Corrogate substituent effects (e.g., logP, Hammett constants) with experimental toxicity data .
Q. How can conflicting spectroscopic or crystallographic data be resolved in structural studies?
- Data Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data with Cambridge Structural Database entries.
- Discrepancy Analysis : For inconsistent bond lengths/angles, verify thermal motion parameters (e.g., ADPs in SHELXL output) and consider disorder modeling .
Q. What are the challenges in analyzing trace levels of this compound in environmental samples?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from water or soil.
- Detection Limits : GC-MS with electron capture detection (ECD) achieves sub-ppb sensitivity for halogenated analogs, but LC-MS/MS is preferred for non-halogenated derivatives .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
